Taxol C
Overview
Description
Taxol C, commonly known as Paclitaxel, is a chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). It is widely used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancers. Paclitaxel works by stabilizing microtubules, thereby inhibiting cell division and promoting apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paclitaxel can be synthesized through several methods, including total synthesis and semi-synthesis. The total synthesis involves complex multi-step processes starting from simple organic molecules. due to the complexity and low yield, this method is not commonly used for industrial production.
The semi-synthesis of Paclitaxel involves the extraction of a precursor compound, 10-deacetylbaccatin III, from the needles of the European yew tree (Taxus baccata). This precursor is then chemically modified through a series of reactions, including esterification and oxidation, to produce Paclitaxel .
Industrial Production Methods
Industrial production of Paclitaxel primarily relies on the semi-synthetic route due to its higher yield and cost-effectiveness. The process involves the extraction of 10-deacetylbaccatin III, followed by its chemical modification to produce Paclitaxel. This method has been optimized to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Paclitaxel undergoes various chemical reactions, including:
Oxidation: Paclitaxel can be oxidized to form different derivatives with varying biological activities.
Reduction: Reduction reactions can modify the functional groups in Paclitaxel, altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the Paclitaxel molecule, potentially enhancing its therapeutic efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various Paclitaxel derivatives with modified pharmacological properties. These derivatives are often studied for their potential to overcome drug resistance and improve therapeutic outcomes .
Scientific Research Applications
Paclitaxel has a wide range of scientific research applications, including:
Chemistry: Paclitaxel is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It is used to study cell division, microtubule dynamics, and apoptosis.
Medicine: Paclitaxel is a cornerstone in cancer chemotherapy, used to treat various solid tumors.
Mechanism of Action
Paclitaxel exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules during cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The primary molecular targets of Paclitaxel are the microtubules, and its action involves the inhibition of mitotic spindle formation, chromosome segregation, and cell division .
Comparison with Similar Compounds
Similar Compounds
Docetaxel: A semi-synthetic analogue of Paclitaxel with a similar mechanism of action but differing in its chemical structure and pharmacokinetics.
Cabazitaxel: Another taxane derivative used in the treatment of prostate cancer, known for its ability to overcome resistance to other taxanes.
Uniqueness of Paclitaxel
Paclitaxel is unique due to its natural origin and its ability to stabilize microtubules effectively. Its semi-synthetic production method allows for large-scale manufacturing, making it widely available for clinical use. Additionally, Paclitaxel’s broad spectrum of activity against various cancers and its inclusion in combination therapies highlight its significance in oncology .
Properties
IUPAC Name |
[4,12-diacetyloxy-15-[3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHTXUBGUDGCNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H57NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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